![molecular formula C16H21F2N3O2 B2697000 (3,3-Difluorocyclobutyl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone CAS No. 2380172-20-1](/img/structure/B2697000.png)
(3,3-Difluorocyclobutyl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3-Difluorocyclobutyl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone, commonly known as DFPM, is a small molecule drug that has gained significant attention in recent years due to its potential therapeutic applications. DFPM is a highly selective and potent inhibitor of the protein kinase CK2, which plays a critical role in various cellular functions, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
DFPM exerts its pharmacological effects by selectively inhibiting the activity of CK2, a serine/threonine protein kinase that regulates various cellular processes. CK2 is overexpressed in various cancers and plays a critical role in cell survival and proliferation. DFPM binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways that promote cell survival and proliferation.
Biochemical and Physiological Effects
DFPM has been shown to have potent anti-cancer and anti-inflammatory effects in preclinical studies. In cancer, DFPM induces apoptosis and inhibits tumor growth by inhibiting CK2-mediated signaling pathways. In inflammation, DFPM reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting CK2-mediated signaling pathways. DFPM has also been shown to have neuroprotective effects in preclinical studies by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFPM has several advantages for lab experiments, including its high potency and selectivity for CK2, which makes it an excellent tool for studying CK2-mediated signaling pathways. However, DFPM has some limitations, including its complex synthesis method, which requires expertise in organic chemistry and access to specialized equipment and reagents. DFPM also has limited solubility in water, which can make it challenging to use in some experiments.
Direcciones Futuras
DFPM has significant potential for therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Future research should focus on optimizing the synthesis method of DFPM to make it more accessible and cost-effective. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of DFPM in humans. Finally, DFPM's potential as a tool for studying CK2-mediated signaling pathways should be further explored to gain a better understanding of the role of CK2 in various cellular processes.
Métodos De Síntesis
DFPM can be synthesized using a multi-step process that involves the coupling of 3,3-difluorocyclobutanone with 4-(5-ethylpyrimidin-2-yl)oxypiperidine. The resulting product is then subjected to various purification steps to obtain pure DFPM. The synthesis of DFPM is a complex process that requires expertise in organic chemistry and access to specialized equipment and reagents.
Aplicaciones Científicas De Investigación
DFPM has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, CK2 is overexpressed, and its inhibition by DFPM has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines. DFPM has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In neurodegenerative disorders, CK2 has been implicated in the pathogenesis of Alzheimer's and Parkinson's disease, and DFPM has been shown to have neuroprotective effects in preclinical studies.
Propiedades
IUPAC Name |
(3,3-difluorocyclobutyl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2N3O2/c1-2-11-9-19-15(20-10-11)23-13-3-5-21(6-4-13)14(22)12-7-16(17,18)8-12/h9-10,12-13H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROWYDJJSYATKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3CC(C3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

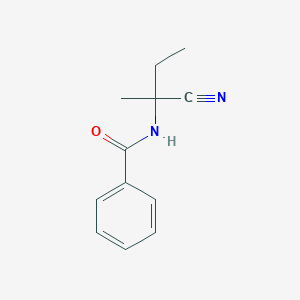
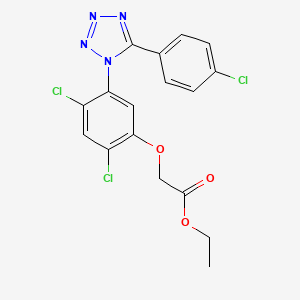
![1-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)imidazolidin-2-one](/img/structure/B2696920.png)
![N-(2-fluorophenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide](/img/structure/B2696921.png)
![4-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide](/img/structure/B2696922.png)
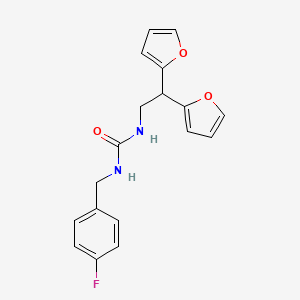
![1-[4-[(3Ar,6aR)-3a-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2696924.png)
![methyl 4-(5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)furan-2-carboxamido)benzoate](/img/structure/B2696927.png)
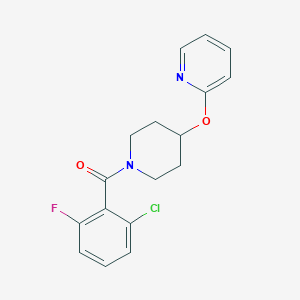


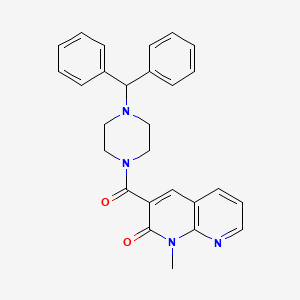
![(2-methylbenzo[d]thiazol-6-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2696936.png)
![2-[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2696938.png)